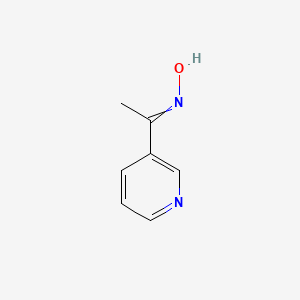
3-Acetylpyridine oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylpyridine oxime is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine and is characterized by the presence of an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Acetylpyridine oxime can be synthesized through the reaction of 3-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in ethanol at elevated temperatures (around 55-60°C) to facilitate the formation of the oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of similar synthetic routes as described above, with optimizations for scale-up and yield improvement.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetylpyridine oxime undergoes various chemical reactions, including:
Reduction: Catalytic enantioselective borane reduction to form (S)-1-pyridin-3-yl-ethylamine bis hydrochloride.
Substitution: Reaction with benzyl chloride to form O-benzyl oxime derivatives.
Common Reagents and Conditions
Reduction: Borane reagents in the presence of chiral catalysts.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products Formed
Reduction: (S)-1-pyridin-3-yl-ethylamine bis hydrochloride.
Substitution: O-benzyl oxime derivatives.
Aplicaciones Científicas De Investigación
3-Acetylpyridine oxime has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Acetylpyridine oxime involves its interaction with specific molecular targets, leading to various biological effects. For example, its reduction product, (S)-1-pyridin-3-yl-ethylamine, may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyridin-4-yl)ethanone oxime: Similar structure but with the oxime group attached to the 4-position of the pyridine ring.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime: Contains additional methyl groups and a butanone moiety.
Uniqueness
3-Acetylpyridine oxime is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
N-(1-pyridin-3-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3 |
Clave InChI |
MSRXORUOQNNOKN-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C1=CN=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













